(S)-2-(2-Methylpiperazin-1-YL)acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2S)-2-methylpiperazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-6-4-8-2-3-9(6)5-7(10)11/h6,8H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWNQKQJDHVAPO-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Characterization Techniques in the Structural Elucidation of S 2 2 Methylpiperazin 1 Yl Acetic Acid and Its Derivatives
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are fundamental in providing detailed information about the molecular structure, bonding, and electronic properties of (S)-2-(2-Methylpiperazin-1-YL)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides a complete picture of its molecular connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the analysis of the parent compound, (S)-2-methylpiperazine, and related acetic acid derivatives, the expected chemical shifts for the target molecule can be predicted. chemicalbook.comchemicalbook.comnih.gov The spectrum would exhibit characteristic signals for the methyl group protons, the protons of the piperazine (B1678402) ring, and the methylene (B1212753) protons of the acetic acid moiety. The methyl group (CH₃) typically appears as a doublet in the upfield region (around 1.0 ppm). chemicalbook.com The protons on the piperazine ring would present as a complex series of multiplets in the range of approximately 2.3 to 3.1 ppm. chemicalbook.com The methylene protons (CH₂) of the acetic acid group are expected to appear as a singlet further downfield, while the acidic proton of the carboxyl group would be a broad singlet, its position being highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, distinct signals are expected for the methyl carbon, the five unique carbons of the piperazine ring, the methylene carbon of the acetic acid group, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is the most deshielded, appearing significantly downfield (typically >170 ppm). rsc.org The carbons of the piperazine ring would resonate in the range of approximately 40-60 ppm, with the carbon bearing the methyl group being distinct. nih.gov The methyl carbon signal would appear at the most upfield position.
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are used to establish definitive structural assignments. mdpi.com A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the piperazine ring. An HSQC spectrum correlates each proton signal with its directly attached carbon, while an HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection of the acetic acid moiety to the N1 nitrogen of the piperazine ring. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from 2-methylpiperazine (B152721) and related piperazine-acetic acid derivatives. chemicalbook.comrsc.orgnih.gov
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | Broad singlet | ~175 |
| -CH₂- (acetic acid) | Singlet, ~3.2 | ~58 |
| C2-H (piperazine) | Multiplet | ~55 |
| C3-H₂ (piperazine) | Multiplet | ~45 |
| C5-H₂ (piperazine) | Multiplet | ~50 |
| C6-H₂ (piperazine) | Multiplet | ~46 |
| N4-H (piperazine) | Broad singlet | - |
| C2-CH₃ | Doublet, ~1.0 | ~15 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. wiley.com The IR spectrum of this compound would display several characteristic absorption bands. nih.govnih.govthermofisher.com
A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. masterorganicchemistry.com The presence of the carbonyl group (C=O) from the carboxylic acid would be confirmed by a strong, sharp absorption peak typically found between 1710-1780 cm⁻¹. masterorganicchemistry.com The N-H stretching vibration of the secondary amine in the piperazine ring would appear as a moderate band around 3300-3500 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups on the piperazine ring and the acetic acid moiety would result in sharp absorptions in the 2850-3000 cm⁻¹ region. mdpi.com The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to C-N, C-C, and C-O stretching and various bending vibrations, which are unique to the molecule. wiley.com
Table 2: Characteristic IR Absorption Bands for this compound Data compiled from characteristic functional group frequencies. masterorganicchemistry.commdpi.com
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |
| Amine N-H | Stretch | 3300 - 3500 | Moderate |
| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |
| Carbonyl C=O | Stretch | 1710 - 1780 | Strong, Sharp |
| C-N | Stretch | 1020 - 1250 | Moderate |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₁₄N₂O₂), the calculated molecular weight is 158.20 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by measuring the exact mass of the molecular ion.
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 158 would be observed. The fragmentation pattern is predictable based on the structure. libretexts.org Key fragmentation pathways would include the alpha-cleavage characteristic of amines, leading to the breaking of bonds adjacent to the nitrogen atoms in the piperazine ring. Another prominent fragmentation would be the loss of the carboxyl group (-COOH, 45 Da) or a hydroxyl radical (-OH, 17 Da) from the acetic acid moiety. libretexts.org The fragmentation of the piperazine ring itself would also produce a series of characteristic ions.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Description |
|---|---|---|
| 158 | [C₇H₁₄N₂O₂]⁺ | Molecular Ion [M]⁺ |
| 113 | [M - COOH]⁺ | Loss of the carboxyl group |
| 99 | [C₅H₁₁N₂]⁺ | Alpha-cleavage at the acetic acid substituent |
| 85 | [C₄H₉N₂]⁺ | Fragmentation of the piperazine ring |
| 70 | [C₄H₈N]⁺ | Further fragmentation of the ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Molecules containing chromophores (pi-conjugated systems or atoms with non-bonding electrons) absorb light in the UV-Vis region. This compound lacks an extensive conjugated system. The primary electronic transitions would be the n→σ* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms, and the weak n→π* transition of the carbonyl group in the carboxylic acid. These transitions typically occur at short wavelengths, likely below 220 nm, resulting in end absorption in the far-UV region. Therefore, the UV-Vis spectrum is not expected to show significant absorption peaks in the standard 220-800 nm range and is of limited utility for detailed structural elucidation of this specific compound, though it can be used to confirm the absence of chromophoric impurities.
Crystallographic Analysis for Solid-State Structure
While spectroscopy reveals molecular connectivity, X-ray crystallography provides the precise three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. nih.gov Although a crystal structure for this compound itself is not publicly available, analysis of derivatives provides insight into the expected structural features. mdpi.com
Growing a suitable single crystal of the compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles. mdpi.com It is expected that the six-membered piperazine ring would adopt a stable chair conformation, with the methyl group and the acetic acid substituent likely occupying equatorial positions to minimize steric hindrance. The analysis would also reveal the details of the intermolecular interactions that dictate the crystal packing. Given the presence of the carboxylic acid group (a hydrogen bond donor and acceptor) and the secondary amine (a hydrogen bond donor and acceptor), extensive intermolecular hydrogen bonding is expected to be a dominant feature in the crystal lattice. These hydrogen bonds would likely link molecules into chains, sheets, or more complex three-dimensional networks.
Table 4: Expected Crystallographic Parameters and Features for this compound Based on data from related piperazine derivatives. mdpi.com
| Parameter | Expected Observation |
|---|---|
| Piperazine Ring Conformation | Chair |
| Substituent Positions | Equatorial (preferred) |
| Dominant Intermolecular Forces | Hydrogen bonding (O-H···N, N-H···O, N-H···N) |
| Crystal System | Dependent on packing (e.g., Monoclinic, Orthorhombic) |
| Key Bond Lengths | C-N: ~1.46 Å, C-C: ~1.52 Å, C=O: ~1.25 Å, C-O: ~1.30 Å |
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, C-H...π interactions)
The supramolecular architecture of this compound in the solid state is dictated by a network of intermolecular interactions. While a specific crystal structure for the title compound is not publicly available, extensive crystallographic studies on analogous piperazine derivatives provide a robust framework for understanding its likely crystal packing and hydrogen-bonding motifs. mdpi.comiucr.orgiucr.org The presence of a carboxylic acid group (a hydrogen bond donor and acceptor), a secondary amine within the piperazine ring (a hydrogen bond donor), and a tertiary amine (a hydrogen bond acceptor) creates a high potential for extensive and predictable hydrogen bonding. researchgate.net
Hydrogen Bonding: The most significant interactions governing the crystal packing are expected to be N—H⋯O and N—H⋯N hydrogen bonds. nih.gov The protonated piperazinium nitrogen and the carboxylic acid's hydroxyl group act as primary hydrogen bond donors, while the carboxylate oxygen and the tertiary amine nitrogen serve as acceptors. mdpi.com In related structures, such as salts of 4-(4-nitrophenyl)piperazine with various organic acids, the piperazine rings adopt a stable chair conformation. nih.gov These cations and anions are linked by strong N—H⋯O hydrogen bonds, often forming recognizable supramolecular synthons like chains or rings. iucr.orgnih.gov For instance, in piperazinediium salts, recurring motifs like R²₂(8) and R⁴₄(12) rings are commonly observed, where cations and anions are linked into robust one-dimensional or two-dimensional networks. mdpi.comresearchgate.netiucr.org It is highly probable that this compound, existing as a zwitterion in the solid state, would form similar strong, charge-assisted hydrogen bonds (N⁺—H⋯O⁻) that link molecules into tapes or sheets. iucr.org
The table below summarizes typical hydrogen bond geometries observed in the crystal structures of related piperazine salts, which serve as a model for the interactions expected in this compound.
| Interaction Type | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference Compound Example |
|---|---|---|---|---|---|
| N—H···O | N-H···O=C | 2.9 - 3.2 | 1.8 - 2.2 | 145 - 175 | 4-(4-nitrophenyl)piperazin-1-ium salts nih.gov |
| N—H···O | N⁺-H···O⁻ | 2.7 - 2.9 | 1.7 - 1.9 | 160 - 180 | Piperazinediium salts mdpi.comresearchgate.net |
| O—H···N | O-H···N | 2.6 - 2.8 | 1.6 - 1.8 | 165 - 180 | General amine-acid cocrystals |
| C—H···O | C-H···O=C | 3.2 - 3.5 | 2.3 - 2.6 | 130 - 160 | Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate nih.gov |
Thermal Analysis Methods for Purity and Phase Behavior
Thermal analysis techniques are essential for characterizing the physicochemical properties of pharmaceutical compounds, including their purity, polymorphism, and stability.
Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal properties of this compound. nih.gov By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can detect thermal events such as melting, crystallization, and solid-solid phase transitions. nih.gov For a pure, crystalline substance, DSC analysis typically shows a single, sharp endothermic peak corresponding to its melting point. The temperature at which this peak occurs is a characteristic property of the compound, while the area under the peak (enthalpy of fusion) is proportional to its crystallinity.
The presence of impurities typically causes a depression and broadening of the melting endotherm, a principle that allows DSC to be used for purity estimation. figshare.com Furthermore, DSC is crucial for identifying and characterizing different polymorphic forms, which may exhibit distinct melting points and thermal behaviors. nih.gov
While a specific DSC thermogram for this compound is not available in the cited literature, data from related compounds, such as 2-[4-(2-aminoethyl)piperazin-1-yl]acetic acid trihydrochloride which displays a melting point of 182-184 °C, suggests that piperazine acetic acid derivatives are crystalline solids with relatively high melting points. sigmaaldrich.com A typical DSC analysis for a pure sample of the title compound would be expected to yield data similar to that presented in the hypothetical table below.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |
|---|---|---|---|---|
| Melting | e.g., 210.5 | e.g., 214.0 | e.g., -150.2 | Solid to liquid phase transition of the crystalline form. A sharp peak indicates high purity. |
| Crystallization | e.g., 155.2 | e.g., 160.5 | e.g., 85.7 | Exothermic event observed upon cooling from the melt, indicating recrystallization. |
| Glass Transition | e.g., 95.0 | N/A | e.g., 0.45 (ΔCp) | Observed as a step change in the heat capacity; indicates the presence of an amorphous phase. |
Note: The data in this table is illustrative and represents the type of information obtained from a DSC experiment; it does not represent experimentally verified values for the title compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. This method provides an essential verification of a compound's empirical formula following synthesis and purification. For a novel compound like this compound, comparing the experimentally determined percentages of C, H, and N with the theoretically calculated values is a critical step in confirming its elemental composition and purity. researchgate.net
The molecular formula for this compound is C₇H₁₄N₂O₂. Its molecular weight is 158.20 g/mol . Based on this formula, the theoretical elemental composition can be calculated. An experimentally determined analysis of a pure sample should yield values that are in close agreement (typically within ±0.4%) with these theoretical percentages. Significant deviation from the calculated values would suggest the presence of impurities, residual solvent, or an incorrect structural assignment.
The table below details the calculated elemental composition for this compound.
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Theoretical Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 53.19% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 8.92% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 17.71% |
| Oxygen | O | 15.999 | 2 | 31.998 | 20.22% |
| Total | 158.201 | 100.00% |
Preclinical Pharmacological and Biological Activity Profiling of S 2 2 Methylpiperazin 1 Yl Acetic Acid Derivatives
Antimicrobial Spectrum of Activity
Derivatives incorporating the (S)-2-(2-methylpiperazin-1-yl)acetic acid scaffold, or more broadly the piperazine (B1678402) moiety, have been investigated for their potential as antimicrobial agents. These investigations have revealed a spectrum of activity against various pathogenic microorganisms, including bacteria, fungi, and viruses.
The piperazine ring is a key structural motif in a number of compounds exhibiting antibacterial properties. derpharmachemica.com Studies have demonstrated that derivatives containing this scaffold possess potent, well-balanced in-vitro activity against a range of drug-susceptible and resistant Gram-positive bacteria. derpharmachemica.com For instance, certain pleuromutilin (B8085454) derivatives with a piperazine ring spacer show strong efficacy against Staphylococcus aureus. derpharmachemica.com Similarly, a novel synthesized compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has demonstrated bactericidal activity against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov The minimum inhibitory concentrations (MICs) for PNT against these strains were found to be 2.5 ± 2.2 μg/mL, 2.5 ± 0.0 μg/mL, and 6.7 ± 2.9 μg/mL, respectively. nih.gov
The antibacterial activity of these compounds extends to both Gram-positive and Gram-negative bacteria. derpharmachemica.comnih.gov Some chalcones containing a piperazine moiety were found to be active against Staphylococcus aureus and Escherichia coli. derpharmachemica.com In another study, disubstituted piperazines were synthesized and evaluated for their antibacterial activity. nih.gov Among these, compound 3k was identified as the most potent, with Listeria monocytogenes being the most sensitive bacterium and Staphylococcus aureus the most resistant. nih.gov Notably, certain derivatives showed better activity than the reference drug ampicillin (B1664943) against MRSA and Pseudomonas aeruginosa. nih.gov However, the efficacy can be varied, with some studies showing that certain piperazinyl quinolone derivatives have strong activity against Gram-positive organisms but are nearly inactive against Gram-negative bacteria. derpharmachemica.com
Table 1: Antibacterial Activity of Selected Piperazine Derivatives
Summary of Minimum Inhibitory Concentration (MIC) values for piperazine derivatives against various bacterial strains.
| Compound Class/Derivative | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Staphylococcus epidermidis | 2.5 ± 2.2 μg/mL | nih.gov |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Staphylococcus aureus | 2.5 ± 0.0 μg/mL | nih.gov |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Methicillin-resistant S. aureus (MRSA) | 6.7 ± 2.9 μg/mL | nih.gov |
| Chalcone-piperazine hybrid | Candida albicans | 2.22 µg/mL | derpharmachemica.com |
| Sparfloxacin/Gatifloxacin derivatives | Gram-positive strains | 1-5 μg/mL | derpharmachemica.com |
Piperazine derivatives have also demonstrated significant potential as antifungal agents. nih.govnih.gov Novel alkylated piperazines and piperazine-azole hybrids have exhibited broad-spectrum activity against a variety of fungal strains, with notable minimum inhibitory concentration (MIC) values against non-albicans Candida and Aspergillus species. nih.govnih.gov The mechanism for some of these hybrids is believed to involve the disruption of the ergosterol (B1671047) biosynthetic pathway through the inhibition of the 14α-demethylase enzyme in fungal cells. nih.govnih.gov
Studies on chalcones containing a piperazine moiety revealed that one particular compound was highly potent against Candida albicans, with a MIC value of 2.22 µg/mL, comparable to the standard drug Fluconazole. derpharmachemica.com Other research into (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives found that while they did not inhibit the growth rate of C. albicans, they strongly inhibited its morphological transition from yeast to hyphae, a key virulence factor, and prevented biofilm formation. semanticscholar.org Furthermore, some 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one derivatives were identified as potent antifungal agents, showing greater potency than the standard drug Miconazole. derpharmachemica.com
Table 2: Antifungal Activity of Selected Piperazine Derivatives
Overview of the efficacy of various piperazine-containing compounds against fungal pathogens.
| Compound Class/Derivative | Fungal Strain | Observed Effect | Reference |
|---|---|---|---|
| Alkylated piperazine-azole hybrids | Non-albicans Candida and Aspergillus strains | Excellent MIC values | nih.govnih.gov |
| Chalcone-piperazine hybrid | Candida albicans | MIC of 2.22 µg/mL | derpharmachemica.com |
| (1-aryloxy-2-hydroxypropyl)-phenylpiperazines | Candida albicans | Inhibited yeast-to-hyphae transition and biofilm formation | semanticscholar.org |
| Disubstituted piperazine (Compound 3k) | Trichoderma viride (most sensitive), Aspergillus fumigatus (most resistant) | Best antifungal activity among tested compounds | nih.gov |
The piperazine scaffold is integral to various compounds with documented antiviral activities. Research has explored the potential of repurposing HIV integrase inhibitors, some of which contain piperazine-like structures, against herpes viruses due to structural similarities in key viral enzymes. dovepress.com In-silico and in-vitro studies have shown that anti-HIV drugs like Elvitegravir and Raltegravir can effectively control Herpes Simplex Virus-1 (HSV-1) and Herpes Simplex Virus-2 (HSV-2) infections at concentrations as low as 1.6 µg/mL. dovepress.com
Antiproliferative and Anticancer Mechanisms
Beyond their antimicrobial effects, derivatives featuring the piperazine scaffold have been a significant focus of anticancer drug development due to their ability to induce cytotoxicity in cancer cells and inhibit key signaling pathways involved in tumor growth and survival.
In vitro cytotoxicity assays are fundamental in cancer research for determining the concentration of a compound that causes a 50% reduction in cell viability (IC50). altogen.comnih.gov Numerous studies have synthesized and evaluated s-triazine hydrazone derivatives incorporating a piperazine moiety for their antiproliferative activities against various cancer cell lines. researchgate.net For example, a series of these derivatives were tested against A549 (lung), HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. researchgate.net While some derivatives showed poor to moderate activity, others with specific substitutions on the s-triazine ring, such as a piperidine-diethylamine group, yielded excellent results across all four cell lines. researchgate.net One of the most effective compounds demonstrated IC50 values of 3.8 ± 0.3 µg/mL against HepG2 and 1.9 ± 0.4 µg/mL against HCT-116 cell lines. researchgate.net
Table 3: In Vitro Cytotoxicity (IC50) of Selected Piperazine Derivatives
IC50 values of various piperazine-containing compounds against human cancer cell lines, as measured by MTT assay.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| s-triazine hydrazone derivative | HepG2 (Hepatocellular Carcinoma) | 3.8 ± 0.3 µg/mL | researchgate.net |
| s-triazine hydrazone derivative | HCT-116 (Colon Cancer) | 1.9 ± 0.4 µg/mL | researchgate.net |
| Compound 7f (EGFR Inhibitor) | - | 59.24 nM | researchgate.net |
| Compound 7d (EGFR Inhibitor) | - | 70.3 nM | researchgate.net |
| Compound 7c (EGFR Inhibitor) | - | 81.6 nM | researchgate.net |
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its deregulation is a hallmark of many human cancers. ekb.egresearchgate.net This pathway is consequently a major target for anticancer drug development. tbzmed.ac.ir Overexpression of the Epidermal Growth Factor Receptor (EGFR), a key upstream activator of the PI3K pathway, is common in non-small-cell lung cancers (NSCLCs). tbzmed.ac.ir
Piperazine derivatives have been designed as potent inhibitors of this pathway. Certain s-triazine hybrids have shown potent inhibitory activity against EGFR, with IC50 values as low as 59.24 nM. researchgate.net The same compounds also demonstrated remarkable inhibitory activity against the downstream PI3K/Akt/mTOR pathway. researchgate.net For example, hybrid compounds 7d and 7f significantly inhibited the concentrations of PI3K, Akt, and mTOR compared to untreated controls. researchgate.net The development of dual PI3K/mTOR inhibitors is a promising strategy, and compounds like GDC-0980, which contains a piperazine moiety, inhibit class I PI3K isoforms and mTOR with nanomolar efficacy. researchgate.net Combining EGFR inhibitors with PI3K inhibitors has also been shown to dramatically improve efficacy in cisplatin-resistant cancer cells, completely blocking the phosphorylation of EGFR, Akt, and the mTOR target S6K. nih.gov
Neuropharmacological and Central Nervous System Activities
Derivatives of this compound have been investigated for a range of neuropharmacological activities, primarily focusing on their potential to modulate key neurotransmitter systems implicated in central nervous system (CNS) disorders. The core structure suggests a scaffold amenable to targeting various receptors and transporters within the brain.
A primary mechanism of action identified for derivatives of this class is the inhibition of the Glycine (B1666218) Transporter 1 (GlyT-1). GlyT-1 plays a crucial role in regulating the concentration of glycine in the synaptic cleft. nih.gov By inhibiting this transporter, these compounds can increase the extracellular levels of glycine. nih.gov This elevation is significant because glycine acts as an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, facilitating neuronal excitation. nih.govresearchgate.net Therefore, GlyT-1 inhibition represents a strategic approach to enhance NMDA receptor neurotransmission without directly activating the receptor with a primary agonist. nih.govnih.gov
Research by H. Lundbeck A/S led to the development of (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid, a derivative that demonstrated potent GlyT-1 inhibition. nih.gov In preclinical studies, this compound was shown to effectively elevate extracellular glycine levels in the rat ventral hippocampus, confirming its mechanism of action in vivo. nih.gov This modulation of the glycinergic system is a key focus for developing treatments for CNS disorders where NMDA receptor hypofunction is implicated, such as schizophrenia. nih.govnih.gov
| Compound | Target | Activity (IC50) | Observed Preclinical Effect | Reference |
|---|---|---|---|---|
| (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid | Glycine Transporter 1 (GlyT-1) | 150 nM | Elevated extracellular glycine levels in rat ventral hippocampus | nih.gov |
The interaction of this compound derivatives with the NMDA receptor is primarily indirect, occurring as a downstream consequence of GlyT-1 inhibition. The NMDA receptor, a crucial component in synaptic plasticity and memory, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine, for activation. nih.govmdpi.com
By inhibiting GlyT-1, these derivatives increase the availability of glycine at the synaptic and extrasynaptic spaces where NMDA receptors are located. mdpi.com This enhanced concentration of the co-agonist potentiates the receptor's response to glutamate, thereby modulating NMDA receptor-mediated neurotransmission. nih.govmdpi.com This indirect modulatory role is a sophisticated mechanism to enhance NMDA receptor function, which may offer a more nuanced therapeutic effect compared to direct NMDA receptor agonists. nih.gov While direct binding studies on these specific derivatives are not extensively detailed, their ability to influence the glycinergic environment makes them significant players in the modulation of the NMDA receptor system.
The modulation of voltage-gated ion channels, such as sodium and calcium channels, is a fundamental mechanism for many centrally acting drugs, including anticonvulsants and analgesics. mdpi.comfrontiersin.org These channels are critical for controlling neuronal excitability and neurotransmitter release. frontiersin.org For instance, some neuroprotective drugs exert their effects by inhibiting high voltage-gated calcium channels, which can prevent the massive release of glutamate under ischemic conditions. nih.gov While the investigation of ion channel modulation is a key area of neuropharmacological research, specific preclinical data detailing the direct effects of this compound derivatives on sodium or L-type calcium channels are not extensively available in the reviewed literature. Future studies may explore this potential mechanism to broaden the pharmacological profile of this class of compounds.
The pharmacological profile of GlyT-1 inhibitors suggests potential efficacy in both epilepsy and pain management. nih.gov Preclinical studies with other GlyT-1 inhibitors have indicated that this mechanism may be a viable strategy for treating symptoms associated with these conditions. nih.gov The enhancement of NMDA receptor function via increased glycine can modulate neuronal circuits involved in seizure propagation and pain perception. Furthermore, the glycinergic system itself has an inhibitory role in certain areas of the CNS, which could also contribute to anticonvulsant and analgesic outcomes.
Antiepileptic and analgesic drugs often act by modulating excitatory and inhibitory neurotransmission. mdpi.com Although direct evidence from preclinical anticonvulsant (e.g., maximal electroshock or pentylenetetrazole-induced seizure models) or analgesic (e.g., hot plate or writhing tests) studies for derivatives of this compound was not identified in the provided sources, their established activity as GlyT-1 inhibitors provides a strong rationale for their potential therapeutic utility in these areas. aku.edumdpi.comnih.gov
The 5-hydroxytryptamine (5-HT, or serotonin) receptor system is a major target for drugs treating a wide array of psychiatric and neurological disorders. nih.gov Specifically, the blockade of the 5-HT2A receptor is a hallmark of many atypical antipsychotic medications. nih.govresearchgate.net Antagonists of this receptor can influence complex signaling pathways in the brain. nih.gov While the piperazine moiety is present in many CNS-active compounds that interact with serotonin (B10506) receptors, specific data on the 5-HT receptor binding affinities or functional blocking activities of this compound derivatives are not detailed in the available literature.
Enzyme Inhibition Beyond CNS Targets (e.g., MAO-B inhibition)
Beyond receptor and transporter modulation, derivatives of the piperazine class have been explored for their ability to inhibit key enzymes, such as Monoamine Oxidase B (MAO-B). MAO-B is responsible for the degradation of dopamine (B1211576) in the brain, and its inhibition can increase dopaminergic neurotransmission. mdpi.comresearchgate.net As such, MAO-B inhibitors are used in the treatment of Parkinson's disease. researchgate.net
Structurally related N-methylpiperazine chalcones have been identified as potent, reversible, and competitive inhibitors of MAO-B. nih.gov These findings indicate that the piperazine scaffold is well-suited for targeting the active site of this enzyme. The studies on these related compounds provide strong evidence that derivatives of this compound could also be designed to possess MAO-B inhibitory activity.
| Compound | Target | Inhibitory Activity (IC50) | Inhibition Constant (Ki) | Selectivity Index (SI) for MAO-B over MAO-A | Reference |
|---|---|---|---|---|---|
| Compound 2k (3-trifluoromethyl-4-fluorinated derivative) | MAO-B | 0.71 µM | 0.21 µM | 56.34 | nih.gov |
| Compound 2n (2-fluoro-5-bromophenyl derivative) | MAO-B | 1.11 µM | 0.28 µM | 16.04 | nih.gov |
Other Reported Biological Activities
Derivatives of piperazine and related nitrogen-containing heterocyclic structures have been investigated for a wide array of biological activities beyond their primary therapeutic targets. While specific data for this compound derivatives in the areas of antioxidant, antihistamine, anthelminthic, and integrin inhibition are not extensively detailed in publicly available literature, the broader class of piperazine-containing compounds has shown promise in these areas.
Antioxidant Activity: Several studies have highlighted the antioxidant potential of various piperazine derivatives. For instance, one study synthesized a series of novel piperazine derivatives and evaluated their antioxidant properties. Among the tested compounds, derivative PD-2 demonstrated significant antioxidant activity, with an IC50 value of 2.396 μg/mL nih.gov. Another research effort focused on 1-aryl/aralkyl piperazine derivatives, identifying compound 3c as having the most potent antioxidant effects in DPPH, ABTS, and FRAP assays nih.gov. The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions.
Antihistamine Activity: The piperazine nucleus is a common scaffold in many antihistaminic drugs. Research into novel piperazine derivatives has continued to explore this activity. In one study, a synthesized piperazine derivative, PD-1 , was found to exhibit significant antihistamine effects, reducing histamine (B1213489) levels by 18.22% nih.gov. This suggests that appropriately substituted piperazine rings can effectively antagonize histamine receptors.
Anthelmintic Activity: Piperazine itself has a long history of use as an anthelmintic agent. Modern research has focused on developing more potent and specific derivatives. A study on piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids revealed high efficacy against Trichinella spiralis in vitro. Several of these compounds demonstrated efficacies of 96.0%, 98.4%, and even 100% nih.gov. This line of research indicates that the piperazine moiety, when incorporated into larger, more complex molecules, can lead to potent anthelmintic agents.
Integrin Inhibition: Integrins are cell adhesion receptors that play crucial roles in various physiological and pathological processes, including inflammation, angiogenesis, and cancer metastasis. The development of integrin antagonists is an active area of pharmaceutical research. While specific data on this compound derivatives as integrin inhibitors is not available, the piperazine and piperidine (B6355638) scaffolds are recognized as important structural motifs in the design of antagonists for integrins such as αvβ3 and αIIbβ3 nih.gov. These scaffolds can be incorporated into molecules that mimic the natural Arg-Gly-Asp (RGD) binding motif of integrin ligands nih.govmdpi.com. The development of tricyclic piperazine/piperidine-furnished molecules has been a focus in the search for dual αvβ3/αIIbβ3 antagonists nih.gov.
Table 1: Summary of Other Reported Biological Activities of Piperazine Derivatives
| Biological Activity | Compound/Derivative Class | Key Findings |
|---|---|---|
| Antioxidant | Novel piperazine derivative (PD-2) | IC50 value of 2.396 μg/mL nih.gov. |
| 1-aryl/aralkyl piperazine derivative (3c) | Highest activity in DPPH, ABTS, and FRAP assays nih.gov. | |
| Antihistamine | Novel piperazine derivative (PD-1) | 18.22% reduction in histamine levels nih.gov. |
| Anthelmintic | Piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids | Efficacy up to 100% against Trichinella spiralis in vitro nih.gov. |
| Integrin Inhibition | Tricyclic piperazine/piperidine furnished molecules | Investigated as dual αvβ3/αIIbβ3 antagonists nih.gov. |
In Vivo Preclinical Efficacy Studies
The in vivo assessment of novel chemical entities is a critical step in the drug discovery process, providing essential information on efficacy and potential therapeutic applications in living organisms.
While specific in vivo preclinical efficacy studies for derivatives of this compound in seizure models are not detailed in the available literature, the anticonvulsant potential of structurally related piperazine derivatives has been explored. A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share the piperazine acetic acid core, demonstrated anticonvulsant activity in established animal models of epilepsy nih.gov.
These derivatives were evaluated in the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, which are standard screening tests for generalized tonic-clonic and myoclonic seizures, respectively. Some compounds were also assessed in the 6-Hz psychomotor seizure model, which is considered a model for therapy-resistant partial seizures nih.gov. The results indicated that several of the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives exhibited protection against MES-induced seizures. Notably, the substitution pattern on the anilide ring was found to be a crucial determinant of anticonvulsant activity nih.gov.
Table 2: Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in the MES Seizure Model
| Compound | Protection in MES test (%) |
|---|---|
| 12 | Active |
| 13 | Active |
| 19 | Active |
| 3-chloroanilides (most) | Inactive |
| 3-(trifluoromethyl)anilides (several) | Active |
Data adapted from a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally related to the subject compound. The specific percentage of protection and doses are detailed in the source publication nih.gov.
Specific pharmacodynamic studies assessing the effect of this compound derivatives on glycine levels in the rat ventral hippocampus using microdialysis have not been reported in the reviewed literature. However, the methodology of in vivo microdialysis to measure neurotransmitter levels in specific brain regions is well-established and has been used for compounds with similar mechanisms of action.
For example, a study on a glycine transporter type 1 (GlyT1) inhibitor, SSR504734, utilized microdialysis to measure extracellular glycine levels in the nucleus accumbens of anesthetized rats. The administration of this inhibitor led to a discernible increase in extracellular glycine concentrations. This type of study is crucial for demonstrating target engagement and understanding the pharmacodynamic effects of a compound in the central nervous system. Such a methodological approach would be directly applicable to investigate whether derivatives of this compound modulate glycine neurotransmission in the hippocampus or other relevant brain regions.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Stereochemistry on Biological Activity
Stereochemistry is a cornerstone of pharmacology, as biological systems are inherently chiral. The presence of a chiral center at the C-2 position of the piperazine (B1678402) ring in (S)-2-(2-Methylpiperazin-1-YL)acetic acid means that its enantiomer, (R)-2-(2-Methylpiperazin-1-YL)acetic acid, can exhibit profoundly different biological activities. rsc.org The specific spatial arrangement of the methyl group dictates how the molecule fits into a chiral binding pocket of a target protein.
Often, only one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be inactive or contribute to off-target effects. For instance, in a series of potent dopamine (B1211576) D3 receptor ligands, the (-)-enantiomer of a complex piperazine derivative displayed significantly higher affinity for both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov Similarly, a potent glycine (B1666218) transporter-1 (GlyT-1) inhibitor was identified as the (R)-enantiomer of a 2-methylpiperazin-1-yl-acetic acid derivative, highlighting that specific stereochemistry is crucial for potent activity. nih.gov This principle underscores the necessity of asymmetric synthesis to isolate the (S)-enantiomer for accurate biological evaluation, as the stereochemical configuration is a key factor in molecular recognition and the subsequent biological response. rsc.org
Influence of Piperazine Ring Substitutions on Potency and Selectivity
The piperazine ring is a common scaffold in medicinal chemistry, often referred to as a "privileged structure" due to its presence in numerous approved drugs. rsc.orgrsc.org Substitutions on both the nitrogen and carbon atoms of the ring can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. eurekaselect.com
While the majority of piperazine-containing drugs feature substitutions only at the nitrogen positions, C-substituted piperazines like the title compound represent a less explored but highly significant chemical space. rsc.orgrsc.org The methyl group at the C-2 position of this compound serves multiple roles. It introduces a hydrophobic element that can engage in van der Waals interactions within a receptor pocket and, crucially, can act as a metabolic shield. By blocking a potential site of oxidation (C-5), such alkylation can reduce bioactivation and improve the metabolic stability of the compound. rsc.org
Further modifications to the piperazine ring could fine-tune its activity. The data in the table below, derived from studies on related piperazine compounds, illustrates how different substituents can modulate receptor affinity.
| Compound Series | Substituent (R) on Piperazine | Target | Change in Affinity/Potency | Reference |
|---|---|---|---|---|
| Dopamine D3 Ligands | N-H (unsubstituted) | D3 Receptor | Baseline Affinity | nih.gov |
| Dopamine D3 Ligands | N-Indole (via amide linker) | D3 Receptor | Increased Affinity & Selectivity | nih.gov |
| Combretastatin-A4 Conjugates | N-Phenyl | MCF-7 Cells | High Potency | nih.gov |
| Combretastatin-A4 Conjugates | N-Benzyl | MCF-7 Cells | Lower Potency | nih.gov |
| FAAH Inhibitors | N-Thiazole | FAAH Enzyme | Potent Inhibition | nih.gov |
This demonstrates that strategic substitution on the second nitrogen (N-4) of the piperazine ring is a primary route for optimizing target engagement and selectivity.
Role of the Acetic Acid Moiety in Target Interaction
The acetic acid moiety is a key functional group that strongly influences the compound's interaction with biological targets. At physiological pH, the carboxylic acid group will be deprotonated to a carboxylate, providing a negative charge that can form crucial ionic bonds, or salt bridges, with positively charged residues like arginine or lysine (B10760008) in a receptor's binding site. nih.govacs.org
This functional group is also a potent hydrogen bond donor and acceptor, allowing it to form strong, directional interactions that contribute to binding affinity and specificity. nih.gov The importance of a carboxyl group has been demonstrated in ligand binding to numerous receptors, where its presence is essential for anchoring the ligand in the active site. nih.gov For example, in the hydroxy-carboxylic acid receptor 2 (HCAR2), the carboxyl group of the ligand niacin forms a critical salt bridge with an arginine residue. nih.gov The ability of the carboxylate to coordinate with metal ions also presents another potential mode of interaction within metalloenzymes. acs.org Therefore, the acetic acid moiety in this compound is predicted to be a primary point of electrostatic and hydrogen-bonding interaction with its biological target.
Conformational Analysis and Bioactive Conformations
The three-dimensional shape of a molecule, or its conformation, is critical for its ability to bind to a receptor. The piperazine ring typically adopts a low-energy chair conformation. For this compound, the methyl group at the C-2 position will preferentially occupy an equatorial position to minimize steric hindrance. This orientation, in turn, influences the spatial positioning of the acetic acid group on the N-1 nitrogen.
Pharmacophore Identification and Lead Optimization Strategies
A pharmacophore model is an abstract representation of the essential molecular features required for biological activity. Based on the structure of this compound, a hypothetical pharmacophore can be proposed, which would include:
A hydrophobic feature corresponding to the (S)-methyl group.
A positive ionizable feature (at physiological pH) at the N-4 nitrogen, acting as a hydrogen bond donor.
An anionic/hydrogen bond acceptor feature from the acetic acid moiety.
This model serves as a foundation for lead optimization, an iterative process of modifying a compound to improve its efficacy, selectivity, and pharmacokinetic properties. ijddd.com
Key lead optimization strategies for this scaffold could include:
Piperazine N-4 Substitution: Introducing a variety of aryl or alkyl groups at the N-4 position to probe for additional binding interactions and modulate properties like lipophilicity and selectivity, a common strategy in developing CNS-active agents. nih.gov
Bioisosteric Replacement: Replacing the acetic acid group with other acidic moieties (e.g., tetrazole, hydroxamic acid) or neutral groups capable of similar hydrogen bonding to alter pKa, cell permeability, and metabolic stability.
Scaffold Hopping: Modifying the piperazine core itself to other diamine scaffolds to explore new intellectual property space and potentially improve properties.
Stereochemical Exploration: Synthesizing and testing the (R)-enantiomer to confirm the stereochemical preference of the target.
Through these systematic modifications, the initial scaffold of this compound can be optimized into a potent and selective drug candidate. ijddd.com
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.govresearchgate.net For (S)-2-(2-methylpiperazin-1-yl)acetic acid, docking simulations would be employed to screen potential protein targets and elucidate its binding mechanism at an atomic level.
Binding site analysis is crucial for understanding the molecular basis of a drug's action and for designing molecules with improved potency and selectivity. nih.govmdpi.com Once this compound is docked into a protein's active site, the resulting complex is analyzed to identify key ligand-protein interactions.
The structural features of this compound—namely the carboxylic acid group, the piperazine (B1678402) ring, and the methyl group—dictate the types of interactions it can form.
Hydrogen Bonds: The carboxylic acid group contains both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (C=O). The secondary amine in the piperazine ring also acts as a hydrogen bond donor, while the tertiary nitrogen can act as an acceptor. These groups would be expected to form strong, directional hydrogen bonds with polar residues such as Arginine, Aspartate, Glutamine, and Histidine in a protein's binding pocket. indexcopernicus.com
Electrostatic Interactions: The carboxylic acid is typically deprotonated at physiological pH, resulting in a negatively charged carboxylate. This can form strong salt bridges or ionic interactions with positively charged amino acid residues like Lysine (B10760008) and Arginine.
An analysis of a docked complex would map these interactions, providing a rationale for the molecule's binding orientation and specificity.
Table 1: Hypothetical Ligand-Protein Interactions for this compound in a Kinase Active Site This table is an illustrative example of potential interactions.
| Functional Group of Ligand | Interaction Type | Potential Interacting Amino Acid Residue |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bond / Salt Bridge | Lysine (Lys), Arginine (Arg) |
| Piperazine Ring (NH) | Hydrogen Bond | Aspartate (Asp), Glutamate (B1630785) (Glu) |
| Piperazine Ring (N) | Hydrogen Bond | Serine (Ser), Threonine (Thr) |
A primary goal of molecular docking is to estimate the binding affinity between a ligand and a protein, which is often represented by a scoring function. nih.gov Scoring functions are mathematical models used to approximate the binding free energy of a protein-ligand complex. nih.gov A lower (more negative) score typically indicates a more favorable binding affinity. mdpi.com
Various scoring functions exist, such as Glide G-score, AutoDock Vina score, and ChemPLP. These functions consider factors like hydrogen bonds, electrostatic interactions, hydrophobic effects, and steric clashes to rank different binding poses and different ligands. indexcopernicus.com For this compound, docking it against a panel of targets would yield a set of scores, helping to prioritize which protein interactions are most promising for further investigation. For example, a study on piperazin-1-ylpyridazine derivatives used the Glide G-score to assess binding affinity, with scores ranging from -2.2 to -4.6 kcal/mol. indexcopernicus.com A similar approach would be used for this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely applied to calculate molecular properties such as optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netnih.govresearchgate.net These calculations provide deep insights into the molecule's stability, reactivity, and spectroscopic characteristics.
To pinpoint the most reactive sites within a molecule, local reactivity descriptors derived from DFT are used. ias.ac.in The Fukui function, ƒ(r), is a key descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.netsci-hub.se It helps identify sites susceptible to electrophilic, nucleophilic, or radical attack. scispace.comresearchgate.net
Nucleophilic Attack (ƒ+): The ƒ+ function indicates sites that are most likely to accept an electron, highlighting electrophilic regions of the molecule. For this compound, the carbonyl carbon of the acetic acid group is a probable site for nucleophilic attack.
Electrophilic Attack (ƒ-): The ƒ- function points to sites that are most likely to donate an electron, indicating the most nucleophilic regions. The nitrogen atoms of the piperazine ring and the oxygen of the carbonyl group are expected to be primary sites for electrophilic attack.
This analysis is invaluable for predicting how the molecule might interact with biological macromolecules or participate in metabolic reactions. nih.gov
Table 2: Predicted Reactive Sites of this compound based on Fukui Function Principles This table represents a theoretical prediction of reactivity.
| Atom/Region | Predicted Reactivity | Rationale |
|---|---|---|
| Carbonyl Carbon (C=O) | Electrophilic | Electron-withdrawing effect of adjacent oxygen atoms creates a partial positive charge. |
| Piperazine Nitrogens (N) | Nucleophilic | Lone pairs of electrons are available for donation. |
| Carbonyl Oxygen (C=O) | Nucleophilic | Lone pairs of electrons are available for donation. |
Charge transfer is a fundamental process in many biological phenomena, including DNA damage and repair. nih.gov Computational methods can analyze the propensity of a molecule to act as an electron donor or acceptor in a complex. core.ac.uk The interaction of small molecules with DNA can occur through various modes, and charge transfer dynamics can be critical to the mechanism of action. nih.gov
For this compound, a charge transfer analysis would investigate its potential to interact with DNA bases like guanine, adenine, cytosine, and thymine. mdpi.com DFT calculations can determine the HOMO and LUMO energy levels of the compound and the DNA bases. A favorable alignment of these frontier orbitals would suggest a potential for charge transfer. Given its structure, the molecule could interact with the phosphate (B84403) backbone of DNA via its potentially protonated piperazine ring or engage in hydrogen bonding with the bases. A detailed analysis would clarify whether it is more likely to accept or donate an electron in such an interaction, providing clues about its potential genotoxicity or therapeutic action if it targets DNA.
Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics
While docking provides a static picture of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. chemrxiv.org MD simulations are used to assess the stability of a docked complex, explore the conformational flexibility of the ligand and protein, and understand the dynamics of their interaction. nih.govresearchgate.net
An MD simulation of the this compound-protein complex would be initiated from the best-docked pose. The simulation, typically run for hundreds of nanoseconds, would track the trajectory of all atoms. mdpi.com Key analyses of the MD trajectory include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket and the protein structure is not significantly perturbed. plos.org
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue in the protein to identify which parts of the protein are more flexible or rigid. High RMSF values in the binding site could indicate induced-fit effects upon ligand binding. h-its.org
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, highlighting the most persistent and crucial interactions for binding stability.
These simulations provide a more realistic representation of the binding event, confirming the stability of key interactions predicted by docking and revealing the role of molecular flexibility in the recognition process. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For piperazine-containing compounds, including derivatives structurally related to this compound, QSAR studies are instrumental in predicting the biological activities of novel molecules and guiding the design of more potent and selective therapeutic agents. nih.govresearchgate.net
Predictive Models for Biological Activity
The development of predictive QSAR models for piperazine derivatives involves the use of statistical methods to correlate molecular descriptors with observed biological activities. These descriptors can be categorized into various types, including electronic, steric, hydrophobic, and topological properties.
One study on aryl alkanol piperazine derivatives with antidepressant activities developed statistically significant 2D-QSAR models. nih.gov These models were able to predict the 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition activities with high correlation coefficients (r² > 0.924). nih.gov The key descriptors identified in these models included Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 for 5-HT reuptake inhibition, and HOMO, PMI-mag, S_sssN, and Shadow-XZ for NA reuptake inhibition. nih.gov Such models provide valuable insights into the physicochemical properties that govern the biological activity of these compounds.
Another investigation focused on 2-((pyridin-3-yloxy)methyl) piperazine derivatives as α7 nicotinic acetylcholine (B1216132) receptor modulators for treating inflammatory disorders. nih.gov A 3D-QSAR model using Comparative Molecular Field Analysis (CoMFA) was developed, yielding optimal r² (0.854) and q² (0.541) values. nih.gov The contour plots from this analysis revealed that electrostatic contributions (66.14%) were more significant than steric contributions (13.84%) for the anti-inflammatory activity. nih.gov
The following table summarizes key parameters from a representative QSAR study on piperazine derivatives:
| Model Type | Target Activity | Key Descriptors | r² | q² | Predictive r² |
| 2D-QSAR (GFA) | 5-HT Reuptake Inhibition | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | >0.924 | >0.870 | >0.890 |
| 2D-QSAR (GFA) | NA Reuptake Inhibition | HOMO, PMI-mag, S_sssN, Shadow-XZ | >0.924 | >0.870 | >0.890 |
| 3D-QSAR (CoMFA) | Anti-inflammatory | Steric and Electrostatic Fields | 0.854 | 0.541 | Not Reported |
This table is generated based on data from studies on various piperazine derivatives and is for illustrative purposes. nih.govnih.gov
These predictive models, once validated, can be used to screen virtual libraries of compounds, prioritizing the synthesis and biological evaluation of those with the highest predicted activity. For a molecule like this compound, similar QSAR models could be developed if a series of analogues with corresponding biological data were available.
Ligand-Based and Structure-Based Design Approaches
Both ligand-based and structure-based design approaches are integral to modern drug discovery and can be informed by QSAR models.
Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information derived from a set of molecules known to interact with the target. QSAR models are a cornerstone of ligand-based design. wikipedia.org For instance, the pharmacophore-similarity-based QSAR (PS-QSAR) method uses topological pharmacophoric descriptors to build models that can predict activity and guide the design of new molecules with improved properties. wikipedia.org In the context of piperazine derivatives, a ligand-based approach could involve building a pharmacophore model based on a series of active compounds, including the core structure of this compound, to identify the key chemical features required for biological activity.
Structure-based design , on the other hand, is applicable when the 3D structure of the target protein is available, often determined through X-ray crystallography or NMR spectroscopy. This approach involves docking candidate ligands into the active site of the protein to predict their binding affinity and orientation. nih.gov Molecular docking studies on 2-((pyridin-3-yloxy)methyl) piperazines as α7 nicotinic acetylcholine receptor modulators have been used to validate 3D-QSAR models and understand the interactions between the ligands and the receptor. nih.gov Similarly, for benzhydrylpiperazine-based dual COX-2/5-LOX inhibitors, a structure-based virtual screening of a large database of piperazine-containing molecules was the initial step in identifying promising hits for further development. nih.gov
The insights gained from both ligand-based and structure-based approaches can be synergistic. For example, a QSAR model might highlight the importance of a particular electrostatic feature, and molecular docking could then reveal the specific amino acid residues in the target's active site that interact with this feature. This integrated approach allows for a more rational and efficient design of novel and potent derivatives of this compound for a desired biological target.
Analytical Methodologies for Detection and Quantification of S 2 2 Methylpiperazin 1 Yl Acetic Acid
Chromatographic Techniques
Chromatography is the cornerstone for the separation and quantification of (S)-2-(2-methylpiperazin-1-yl)acetic acid, particularly due to the need for chiral separation.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of piperazine (B1678402) derivatives. rdd.edu.iq For this compound, the primary challenge is its lack of a significant UV-absorbing chromophore, making detection by standard UV detectors difficult at low concentrations. pharmaknowledgeforum.comjocpr.com
Chiral Separation: The presence of a stereocenter at the 2-position of the methylpiperazine ring necessitates the use of chiral chromatography to separate the (S)-enantiomer from its (R)-enantiomer. This can be achieved through two main approaches:
Indirect Method: Involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase (like C18). nih.gov
Direct Method: Employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs are commonly used for a wide range of pharmaceuticals. nih.gov Crown ether-based stationary phases are particularly effective for the enantioseparation of primary and secondary amine compounds. nih.gov
Detection Methods: Due to the compound's poor UV activity, alternative detection methods are often required:
Derivatization: Reacting the compound with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can form a derivative with a strong chromophore, enabling sensitive UV detection. jocpr.com
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is a powerful technique for both quantification and structural confirmation, offering high sensitivity and selectivity without the need for derivatization. researchgate.net
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors can be used when the analyte is non-volatile and are not dependent on chromophores. sielc.com
A typical HPLC method for a related chiral piperazine derivative might involve the conditions outlined below.
Table 1: Example HPLC Conditions for Chiral Separation of Piperazine Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) | nih.gov |
| Mobile Phase | Isocratic or gradient mixture of an organic solvent (e.g., Acetonitrile (B52724), Methanol) and a buffer | semanticscholar.org |
| Flow Rate | 0.5 - 1.5 mL/min | researchgate.net |
| Column Temperature | 25 - 40 °C | researchgate.net |
| Detector | Mass Spectrometer (MS) or UV (post-derivatization) | jocpr.comresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency and definitive identification based on mass spectra. However, the analysis of this compound by GC presents challenges due to its low volatility and polar nature, stemming from the carboxylic acid and amine groups.
To overcome this, derivatization is typically necessary to convert the analyte into a more volatile and thermally stable compound. shimadzu.com This can be achieved by reacting the carboxylic acid and secondary amine groups to form esters or silyl (B83357) derivatives, respectively. shimadzu.comchromforum.org For carboxylic acids, condensation reactions with an amine in the presence of an agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) can be employed. gcms.cz
GC-MS is well-suited for identifying and quantifying impurities in pharmaceutical substances. researchgate.net The mass spectrometer detector offers excellent sensitivity and allows for the structural elucidation of unknown related substances. auburn.edu
Table 2: Typical GC-MS Parameters for Analysis of Derivatized Piperazine Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | Capillary column (e.g., DB-17) | researchgate.net |
| Carrier Gas | Helium | researchgate.net |
| Injector Temperature | 250 °C | researchgate.net |
| Oven Program | Temperature gradient (e.g., 150°C, ramped to 260°C) | researchgate.net |
| Detector | Mass Spectrometer (MS) | auburn.edu |
| Derivatization Agent | Silylating agents or agents for esterification | shimadzu.com |
Titrimetric Methods (e.g., Acid-Base Titration)
Titrimetric methods offer a classic, cost-effective approach for quantifying the bulk amount of this compound. Given the presence of two basic nitrogen atoms in the piperazine ring, non-aqueous acid-base titration is a suitable method. pharmaknowledgeforum.comacs.org
In this procedure, the compound, which acts as a base, is dissolved in a non-aqueous solvent like glacial acetic acid and titrated with a standardized solution of a strong acid, such as perchloric acid. pharmaknowledgeforum.com An indicator like crystal violet is used to determine the endpoint of the titration. This method is highly effective for determining the purity of the raw material but lacks the specificity to distinguish between enantiomers or separate impurities. qascf.com
The molarity of the analyte can be calculated based on the stoichiometry of the acid-base reaction and the volume of titrant consumed. youtube.com
Method Validation Parameters in Academic Research (e.g., Precision, Linearity, Robustness, LOD, LOQ)
Validation of an analytical method is crucial to demonstrate its suitability for the intended purpose. europa.eueuropa.eu In academic research, key validation parameters ensure the reliability and accuracy of the generated data.
Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically reported as the relative standard deviation (RSD). jocpr.com
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is confirmed by a linear regression analysis, with the correlation coefficient (R²) being a key indicator. researchgate.netqascf.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of its reliability during normal usage. jocpr.com
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. For instrumental methods, it is often calculated based on the signal-to-noise ratio (commonly S/N = 3). jocpr.comresearchgate.net
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jocpr.comresearchgate.net
Table 3: Example Validation Parameters for an HPLC Method Analyzing a Piperazine Derivative
| Validation Parameter | Typical Acceptance Criteria/Value | Reference |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | qascf.com |
| Precision (%RSD) | < 2.0% | researchgate.net |
| Accuracy/Recovery | 80 - 120% | qascf.commdpi.com |
| LOD | Dependent on method and detector (e.g., 30 ppm by HPLC-UV with derivatization) | jocpr.com |
| LOQ | Dependent on method and detector (e.g., 90 ppm by HPLC-UV with derivatization) | jocpr.com |
Coordination Chemistry and Material Science Applications of S 2 2 Methylpiperazin 1 Yl Acetic Acid Derivatives
Ligand Properties of Piperazine (B1678402) Acetic Acid Scaffolds
The piperazine ring system is considered a "privileged scaffold" in the design of bioactive compounds and functional materials. rsc.orgresearchgate.net Piperazine-based ligands, including acetic acid derivatives, possess several key properties that make them excellent candidates for coordination chemistry.
Donor Atoms: The core structure contains two nitrogen atoms within the six-membered ring, which can act as Lewis bases, donating electron pairs to coordinate with metal ions. biointerfaceresearch.com The addition of an acetic acid group introduces a carboxylate moiety (-COOH), which, upon deprotonation, provides oxygen donor atoms. This combination of nitrogen and oxygen donors allows for versatile and stable chelation with a wide range of metal centers. biointerfaceresearch.com
Conformational Flexibility: The piperazine ring typically adopts a thermodynamically favored chair conformation. researchgate.netnih.gov However, it can also exist in a boat conformation, particularly upon metal coordination. biointerfaceresearch.com This flexibility allows the ligand to adapt to the geometric preferences of different metal ions, influencing the resulting complex's structure and reactivity. researchgate.net
Chelation: The presence of multiple donor atoms (two nitrogens and at least one oxygen) allows these ligands to act as bidentate or tridentate chelating agents. This chelate effect, where a single ligand binds to a central metal ion through multiple donor sites, leads to the formation of thermodynamically stable metal complexes. tandfonline.com
Basicity and Solubility: The piperazine nitrogens confer basic properties to the ligand, while the carboxylic acid group enhances water solubility, making these ligands suitable for applications in aqueous media. biointerfaceresearch.comresearchgate.net
These properties make piperazine acetic acid scaffolds highly adaptable for creating metal complexes with specific geometries and electronic properties, which is crucial for their application in catalysis and material science. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using piperazine acetic acid derivatives is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.com
Transition metals from the first and second rows are commonly used to form complexes with piperazine-based ligands. The synthesis typically involves mixing the ligand with metal salts like chlorides, nitrates, or perchlorates in solvents such as methanol, ethanol, or acetonitrile (B52724). biointerfaceresearch.comnih.gov
For instance, Copper(II) complexes can be prepared by reacting a piperazine derivative with copper(II) nitrate (B79036) or copper(II) perchlorate. researchgate.nettandfonline.com Similarly, Zinc(II) complexes have been synthesized using zinc(II) perchlorate. nih.gov The stoichiometry of the reaction (ligand-to-metal ratio) can be adjusted to favor the formation of either mononuclear (one metal center) or dinuclear (two metal centers) complexes. biointerfaceresearch.comtandfonline.com While specific studies on Cadmium(II) with this exact ligand are less common, piperazine derivatives are known to form stable complexes with Cd(II), suggesting similar synthetic routes would be applicable. researchgate.net
| Metal Ion | Typical Metal Salt Precursor | Resulting Complex Type | Reference |
|---|---|---|---|
| Copper(II) | Cu(ClO4)2·6H2O, Cu(NO3)2 | Mononuclear or Dinuclear | researchgate.nettandfonline.com |
| Zinc(II) | Zn(ClO4)2·6H2O | Mononuclear | nih.govufv.br |
| Cadmium(II) | Cd(II) salts (e.g., CdCl2) | Mononuclear (Heteroleptic) | researchgate.net |
Piperazine acetic acid ligands can coordinate to metal ions in several ways. A common mode is as a tridentate ligand, where the two piperazine nitrogen atoms and one oxygen atom from the carboxylate group bind to the metal. researchgate.net This coordination leaves other sites on the metal available for binding co-ligands, such as water, pyridine, or anions like nitrate. tandfonline.com
The resulting coordination geometries are diverse and depend on the metal ion and the specific reaction conditions.
Copper(II) complexes often exhibit five- or six-coordinate geometries, such as distorted square pyramidal or octahedral. researchgate.nettandfonline.com
Zinc(II) complexes can also adopt various geometries, often tetrahedral or octahedral, depending on the coordination number. nih.gov
Biomimetic Catalysis and Industrial Applications
A key application of metal complexes derived from piperazine scaffolds is in biomimetic catalysis, where these synthetic molecules mimic the function of metalloenzymes. ufv.brresearchgate.net Their ability to catalyze oxidation reactions is particularly noteworthy.
Many copper- and manganese-containing enzymes catalyze crucial oxidation reactions in biological systems. Synthetic complexes of these metals with piperazine-based ligands have shown the ability to replicate the activity of several oxidoreductase enzymes.
Catecholase Mimicry: Catechol oxidases are copper-containing enzymes that catalyze the oxidation of catechols to their corresponding quinones. Several copper(II) complexes with piperazine-derived ligands have demonstrated excellent catecholase-like activity. researchgate.nettandfonline.com In a typical catalytic cycle, the complex reacts with a substrate like 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) in the presence of atmospheric oxygen, converting it to 3,5-di-tert-butylquinone (3,5-DTBQ). nih.gov Kinetic studies using the Michaelis-Menten model show that the structure of the complex, particularly the nuclearity (mononuclear vs. dinuclear), significantly influences the catalytic efficiency, with dinuclear complexes often showing higher activity. researchgate.nettandfonline.com
Phenoxazinone Synthase Mimicry: Phenoxazinone synthase is an enzyme that catalyzes the oxidative coupling of 2-aminophenols to form phenoxazinone chromophores, a reaction vital for the biosynthesis of certain antibiotics. researchgate.net Copper(II) and Manganese(II) complexes have been developed as functional mimics of this enzyme. rsc.orgrsc.org These complexes efficiently catalyze the aerobic oxidation of o-aminophenol to 2-aminophenoxazin-3-one, with some systems exhibiting very high turnover numbers (kcat), indicating high catalytic proficiency. researchgate.netrsc.org
Horseradish Peroxidase (HRP)-like Activities: Peroxidases are enzymes that catalyze the oxidation of a wide range of substrates using hydrogen peroxide. While less commonly reported for piperazine complexes specifically, related metal complexes, particularly those of vanadium, are known to exhibit peroxidase-mimicking activity. researchgate.net Given their demonstrated ability to catalyze various oxidation reactions, it is plausible that complexes of (S)-2-(2-Methylpiperazin-1-YL)acetic acid could be developed for HRP-like applications.
| Mimicked Enzyme | Typical Metal Ion | Substrate | Product | Significance |
|---|---|---|---|---|
| Catecholase | Copper(II) | Catechols (e.g., 3,5-DTBC) | o-Quinones (e.g., 3,5-DTBQ) | Model for copper enzyme active sites; synthesis of quinones. tandfonline.comorientjchem.org |
| Phenoxazinone Synthase | Copper(II), Manganese(II) | o-Aminophenols | Phenoxazinones | Model for enzyme active sites; synthesis of antibiotic precursors. rsc.orgrsc.org |
| Peroxidase | Vanadium(V), Iron(III) | Various organic substrates + H2O2 | Oxidized products | Applications in biosensing and industrial catalysis. researchgate.net |
The catalytic capabilities of these metal complexes extend to broader applications in organic synthesis and environmental remediation.
Organic Synthesis: The ability to selectively oxidize substrates under mild, aerobic conditions makes these biomimetic catalysts attractive for green chemistry applications. physchemres.org They can be used for the synthesis of valuable organic molecules like quinones and phenoxazinones, potentially replacing harsher, less environmentally friendly oxidation methods. mdpi.com
Degradation Processes: The same oxidative power can be harnessed for the degradation of persistent organic pollutants. researchgate.net Oxidative catalysts are known to be effective in breaking down harmful substances in wastewater. acs.org While piperazine itself can undergo thermal and oxidative degradation, stable metal complexes derived from it could potentially serve as catalysts for the degradation of other environmental contaminants. utexas.eduhw.ac.uk The OH radicals and other reactive oxygen species generated during the catalytic cycle can initiate the breakdown of complex organic molecules. acs.org
Future Perspectives and Emerging Research Directions
Exploration of Novel Biological Targets for (S)-2-(2-Methylpiperazin-1-YL)acetic acid Analogues
The inherent structural flexibility and physicochemical properties of the piperazine (B1678402) ring allow for its interaction with a wide array of biological targets. nih.govresearchgate.net Future research into analogues of this compound is likely to expand beyond established target families into novel and underexplored biological pathways.
One promising area of investigation is the modulation of neurotransmitter transporters. For instance, a structurally related compound, (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid, has been identified as a potent inhibitor of the glycine (B1666218) transporter 1 (GlyT-1). nih.gov Inhibition of GlyT-1 enhances N-methyl-D-aspartate (NMDA) receptor function by increasing synaptic glycine levels, a strategy that holds therapeutic potential for treating cognitive impairments associated with schizophrenia. medchemexpress.comnih.gov Consequently, the this compound scaffold could be systematically modified to develop new, selective GlyT-1 inhibitors with improved efficacy and pharmacokinetic profiles.
Another avenue for exploration lies in the realm of G protein-coupled receptors (GPCRs), a major class of drug targets. Arylpiperazine derivatives, in particular, are well-known ligands for serotonin (B10506) receptors, such as the 5-HT1A receptor, which is implicated in anxiety and depression. nih.gov By incorporating aromatic moieties into the this compound structure, novel agonists or antagonists for a range of serotonin and dopamine (B1211576) receptors could be developed, targeting various central nervous system (CNS) disorders. researchgate.net Recent discoveries have also highlighted the potential of piperazine derivatives as selective activators of TRPC6, a transient receptor potential cation channel, which may offer therapeutic benefits in neurodegenerative conditions like Alzheimer's disease. nih.gov
The following table summarizes potential biological targets for analogues of this compound based on research into related compounds.
| Potential Biological Target | Therapeutic Area | Rationale based on Analogous Compounds |
| Glycine Transporter 1 (GlyT-1) | Schizophrenia, Cognitive Disorders | A structurally similar 2-methylpiperazin-1-yl-acetic acid derivative is a known GlyT-1 inhibitor. nih.gov |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Depression, Anxiety | The arylpiperazine scaffold is a classic pharmacophore for serotonin receptor ligands. nih.govdrugbank.com |
| Dopamine Receptors (e.g., D2) | Schizophrenia, Parkinson's Disease | Long-chain arylpiperazines are versatile templates for designing dopamine receptor modulators. researchgate.net |
| TRPC6 Cation Channels | Alzheimer's Disease, Neurodegeneration | Novel piperazine derivatives have been identified as selective TRPC6 activators with synaptoprotective properties. nih.gov |
Development of Advanced Synthetic Methodologies for Enantiopure Derivatives
The stereochemistry of the 2-methylpiperazine (B152721) core is a critical determinant of biological activity. Therefore, the development of advanced and efficient synthetic methodologies for producing enantiomerically pure derivatives of this compound is of paramount importance. Future research will likely focus on catalytic asymmetric methods to introduce and control the chiral center.
Recent advances in asymmetric synthesis have provided powerful tools for the construction of chiral piperazines. rsc.org For example, palladium-catalyzed decarboxylative allylic alkylation has been successfully employed for the enantioselective synthesis of N-protected α,α-disubstituted piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. nih.gov Another promising approach involves the asymmetric lithiation of N-Boc protected piperazines, which allows for the introduction of substituents at the C2 position with high enantioselectivity. mdpi.com
Furthermore, strategies starting from the chiral pool, such as using natural amino acids as precursors, will continue to be refined for the synthesis of complex, enantiopure piperazine derivatives. researchgate.net These methods often involve multi-step sequences, and future efforts will likely aim to improve efficiency through one-pot procedures and the development of novel cyclization strategies. rsc.org The table below outlines some emerging synthetic strategies that could be adapted for the synthesis of this compound derivatives.
| Synthetic Strategy | Key Features | Potential Advantages |
| Catalytic Asymmetric α-Chlorination of Aldehydes | Followed by reduction and cyclization with a diamine. | Provides access to enantiopure 2-substituted piperazines. rsc.org |
| Palladium-Catalyzed Decarboxylative Allylic Alkylation | Synthesis of chiral piperazinones as precursors to chiral piperazines. | High yields and enantioselectivity. nih.gov |
| Asymmetric Lithiation-Trapping of N-Boc Piperazines | Utilizes chiral ligands to direct stereoselective functionalization. | Allows for the synthesis of enantiopure C2-functionalized piperazines. mdpi.com |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like amino acids. | Provides access to complex and stereochemically defined piperazine scaffolds. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the design of novel this compound analogues is poised to benefit significantly from these computational approaches. nih.gov AI and ML can accelerate the identification of promising drug candidates by predicting their biological activity, pharmacokinetic properties, and potential off-target effects from their chemical structure.
For lead generation and optimization, AI/ML algorithms can enhance virtual screening pipelines and quantitative structure-activity relationship (QSAR) models. nih.gov These tools can be trained on large datasets of known piperazine-containing compounds and their biological activities to identify novel derivatives of this compound with a higher probability of success. Furthermore, generative AI models can be employed for de novo drug design, creating entirely new molecular structures with desired properties.
Applications in Chemical Probes and Diagnostic Tools
While the primary focus for analogues of this compound is likely to be therapeutic, there is also significant potential for their development as chemical probes and diagnostic tools. High-affinity and selective ligands for specific biological targets can be modified to create probes that facilitate the study of these targets in their native biological environment.
A chemical probe derived from a this compound analogue could be generated by incorporating a reporter group, such as a fluorescent dye or a photoaffinity label. Such probes would enable researchers to visualize the distribution of the target protein in cells and tissues, to quantify target engagement of therapeutic candidates, and to identify novel protein-protein interactions.
Given the prevalence of piperazine-based compounds in CNS research, there is a particular opportunity for the development of positron emission tomography (PET) ligands. By incorporating a positron-emitting radionuclide, such as carbon-11 (B1219553) or fluorine-18, into a high-affinity analogue of this compound, it may be possible to create a PET tracer for in vivo imaging of targets like GlyT-1 or specific serotonin receptor subtypes in the human brain. This would be invaluable for understanding the role of these targets in disease and for guiding the development of new drugs.
Collaborative Research Initiatives in Academia and Industry
The journey of a drug from initial discovery to clinical application is a long and arduous process that increasingly relies on collaboration between academic institutions and the pharmaceutical industry. nih.gov Future advancements in the development of this compound and its analogues will undoubtedly be fostered by such partnerships.
Academic research often excels in the early stages of drug discovery, including the identification and validation of novel biological targets and the development of innovative synthetic methodologies. researchgate.net Pharmaceutical companies, on the other hand, bring expertise in medicinal chemistry optimization, preclinical and clinical development, and regulatory affairs. drugbank.com
Collaborative models can take various forms, from public-private partnerships to direct research agreements between universities and companies. hubspotusercontent10.net For a scaffold like this compound, a collaboration could involve an academic lab discovering a novel biological target for one of its analogues, followed by a partnership with a pharmaceutical company to optimize the compound's properties and advance it through clinical trials. Such initiatives can leverage the unique strengths of both sectors to accelerate the translation of basic scientific discoveries into new medicines for patients. oaepublish.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-2-(2-Methylpiperazin-1-yl)acetic acid in high enantiomeric purity?
- Methodology : Synthesis typically involves coupling a chiral piperazine derivative with a protected acetic acid moiety. For example, using Fmoc (fluorenylmethyloxycarbonyl) protection on the piperazine nitrogen (as seen in similar compounds ), followed by deprotection under mild acidic conditions. Enantiomeric purity can be ensured via chiral HPLC with columns like Chiralpak® IA/IB, using hexane:isopropanol (80:20) mobile phases. Recrystallization in ethanol/water mixtures further enhances purity .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement of single-crystal structures. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
- Spectroscopy : H/C NMR (in DO or DMSO-d) and high-resolution mass spectrometry (HRMS) for molecular ion validation. For example, the parent ion [M+H] should match the theoretical molecular weight (CHNO: 158.1056 g/mol) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodology :
- Solubility : Test in polar solvents (water, methanol) and non-polar solvents (DCM, ethyl acetate) via gravimetric analysis. Piperazine derivatives generally show higher solubility in aqueous acidic buffers (pH 4–6) due to protonation of the amine groups .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture; store at –20°C in amber vials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-response validation : Replicate assays (e.g., enzyme inhibition or receptor binding) across multiple concentrations (1 nM–100 µM) to confirm potency (IC/EC). Use positive controls (e.g., known piperazine-based inhibitors) to calibrate assay conditions .
- Off-target screening : Employ high-throughput panels (e.g., Eurofins Cerep Panels) to assess selectivity against unrelated targets, reducing false-positive interpretations .
Q. What strategies are effective for studying the enantiomer-specific interactions of this compound with biological targets?
- Methodology :
- Chiral resolution : Use supercritical fluid chromatography (SFC) with cellulose-based columns (e.g., Chiralcel OD-H) for preparative-scale separation of enantiomers .
- Molecular docking : Perform simulations using Schrödinger Suite or AutoDock Vina to compare binding poses of (S)- and (R)-enantiomers with target proteins (e.g., GPCRs or kinases). Validate with isothermal titration calorimetry (ITC) for binding affinity differences .
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
- Methodology :
- Systematic substitution : Modify the piperazine methyl group or acetic acid chain. For example, replace the methyl group with ethyl or cyclopropyl moieties and assess changes in logP (via HPLC) and permeability (Caco-2 assays) .
- Pharmacophore modeling : Generate 3D pharmacophores using MOE or Discovery Studio to identify critical hydrogen-bond donors/acceptors. Validate with mutagenesis studies on target proteins .
Safety and Handling
Q. What safety precautions are required when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis steps due to potential respiratory irritation (H335) .
- Spill management : Neutralize spills with 5% acetic acid solution, followed by absorption with inert materials (vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
